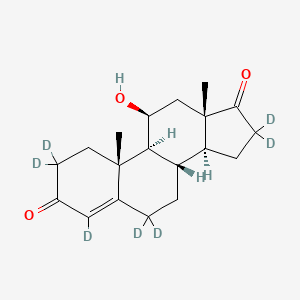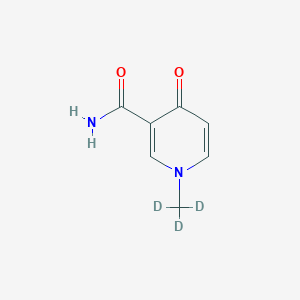
11-Beta-hydroxyandrostenedione-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d7 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Beta-hydroxyandrostenedione molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
11-Beta-hydroxyandrostenedione-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
11-Beta-hydroxyandrostenedione-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of steroid metabolism and enzyme activity.
Biology: Helps in understanding the role of 11β-hydroxysteroid dehydrogenase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to adrenal gland function and androgen metabolism.
Industry: Utilized in the development of new drugs and the study of drug metabolism
Mechanism of Action
The mechanism of action of 11-Beta-hydroxyandrostenedione-d7 involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. These enzymes are responsible for the interconversion of active and inactive forms of glucocorticoids. By inhibiting 11βHSD, this compound can modulate the levels of active glucocorticoids, thereby affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
11-Ketoandrostenedione: Another steroid produced in the adrenal glands, closely related to 11-Beta-hydroxyandrostenedione.
11-Ketotestosterone: A downstream metabolite of 11-Beta-hydroxyandrostenedione, known for its androgenic activity.
11-Ketodihydrotestosterone: A potent androgenic steroid derived from 11-Ketotestosterone
Uniqueness
11-Beta-hydroxyandrostenedione-d7 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct signature that can be easily tracked using analytical techniques, allowing researchers to gain insights into the behavior of the compound in biological systems .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |
InChI Key |
WSCUHXPGYUMQEX-QTKHEZQUSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)












